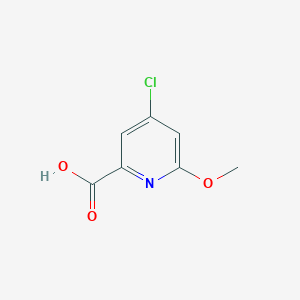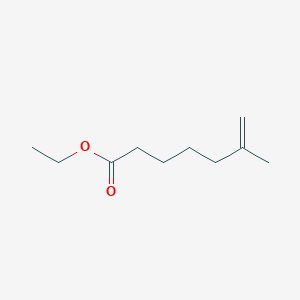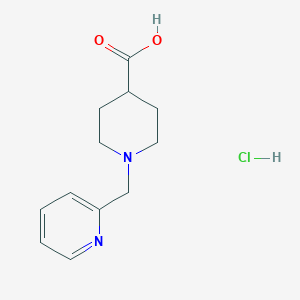
2-Méthyl-2-(3-nitrophényl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-nitrophenyl)propanenitrile is an organic compound with the molecular formula C10H10N2O2 It is characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, with a methyl group and a nitrophenyl group as substituents
Applications De Recherche Scientifique
2-Methyl-2-(3-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile typically involves the nitration of 2-Methyl-2-phenylpropanenitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of 2-Methyl-2-(3-nitrophenyl)propanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-nitrophenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon catalyst
Substitution: Nucleophiles such as ammonia or water, Acid or base catalysts
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 2-Methyl-2-(3-aminophenyl)propanenitrile
Substitution: 2-Methyl-2-(3-nitrophenyl)propanamide, 2-Methyl-2-(3-nitrophenyl)propanoic acid
Oxidation: 2-Methyl-2-(3-nitrophenyl)propanoic acid
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-nitrophenyl)propanenitrile depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenylpropanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-2-(4-nitrophenyl)propanenitrile: Similar structure but with the nitro group in the para position, which can influence its reactivity and biological activity.
2-Methyl-2-(2-nitrophenyl)propanenitrile: Nitro group in the ortho position, affecting its steric and electronic properties.
Uniqueness
2-Methyl-2-(3-nitrophenyl)propanenitrile is unique due to the specific positioning of the nitro group in the meta position, which influences its chemical reactivity and potential applications. The meta position can affect the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.
Propriétés
IUPAC Name |
2-methyl-2-(3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQAESAYXPEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573879 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915394-28-4 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)





